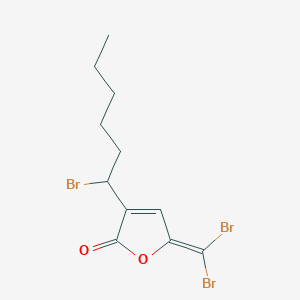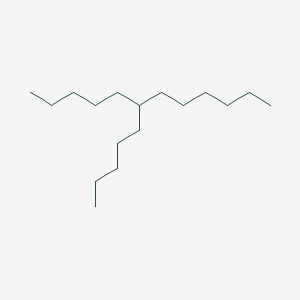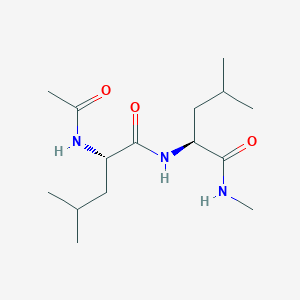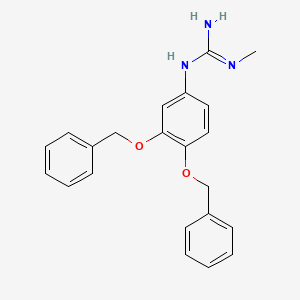
Benzene, 1-isocyanato-2-(phenylethynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-isocyanato-2-(phenylethynyl)-: is an organic compound with the molecular formula C15H9NO It is a derivative of benzene, featuring an isocyanate group and a phenylethynyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-isocyanato-2-(phenylethynyl)- typically involves the reaction of 1-bromo-2-(phenylethynyl)benzene with sodium azide, followed by a Curtius rearrangement to introduce the isocyanate group. The reaction conditions often require the use of solvents such as dichloromethane and temperatures around 0-25°C.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, 1-isocyanato-2-(phenylethynyl)- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 1-isocyanato-2-(phenylethynyl)- is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive isocyanate group.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action for Benzene, 1-isocyanato-2-(phenylethynyl)- primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles such as amines, leading to the formation of urea derivatives. The phenylethynyl group can also participate in π-π interactions, influencing the compound’s overall reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Phenyl isocyanate: Similar in structure but lacks the phenylethynyl group.
1-Isocyanato-2-(phenylethynyl)benzene: A closely related compound with similar reactivity.
Phenylacetylene: Contains the phenylethynyl group but lacks the isocyanate functionality.
Uniqueness: Benzene, 1-isocyanato-2-(phenylethynyl)- is unique due to the presence of both the isocyanate and phenylethynyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and material science.
Eigenschaften
CAS-Nummer |
220466-11-5 |
|---|---|
Molekularformel |
C15H9NO |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
1-isocyanato-2-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C15H9NO/c17-12-16-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9H |
InChI-Schlüssel |
ZBPHYNVNQILIKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(3-Ethylphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12574522.png)
![5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide](/img/structure/B12574539.png)
![Phosphine oxide, [2-[(methoxymethoxy)methyl]-2-propenyl]diphenyl-](/img/structure/B12574541.png)

![3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid](/img/structure/B12574548.png)

![1,1'-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide](/img/structure/B12574560.png)



![N,N-Diethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-B]quinolin-6-amine](/img/structure/B12574595.png)

